molecular formula C7HBrF3N B8089136 6-Bromo-2,3,4-trifluorobenzonitrile

6-Bromo-2,3,4-trifluorobenzonitrile

Cat. No.: B8089136
M. Wt: 235.99 g/mol
InChI Key: ASUKAOLZKNKPDI-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4-trifluorobenzonitrile: is an organic compound with the molecular formula C7HBrF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and three fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3,4-trifluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method is the direct bromination of 2,3,4-trifluorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3,4-trifluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

Major Products:

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Reduction: Corresponding amines.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4-trifluorobenzonitrile depends on its specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atoms increase the electrophilicity of the carbon atom bonded to the bromine, facilitating the substitution process .

In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms can affect the compound’s binding affinity and specificity, potentially leading to unique biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2,3,4-trifluorobenzonitrile is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring.

Properties

IUPAC Name

6-bromo-2,3,4-trifluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF3N/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUKAOLZKNKPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C#N)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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